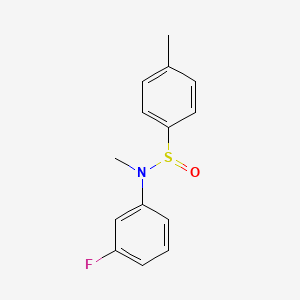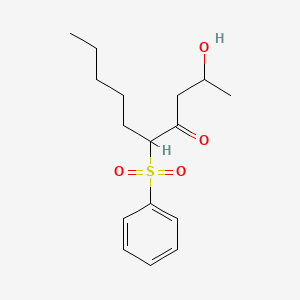
5-Ethoxycyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxycyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their reactivity, particularly in Diels-Alder reactions. The ethoxy group attached to the cyclopentadiene ring modifies its chemical properties, making it a compound of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxycyclopenta-1,3-diene typically involves the ethoxylation of cyclopentadiene. One common method is the reaction of cyclopentadiene with ethanol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and a controlled environment to ensure the selective formation of the ethoxy-substituted product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxycyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions using halogens like chlorine or bromine can replace the ethoxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopentane derivatives.
Scientific Research Applications
5-Ethoxycyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopentadiene derivatives.
Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 5-Ethoxycyclopenta-1,3-diene exerts its effects involves its reactivity in Diels-Alder reactions. The ethoxy group influences the electron density of the diene, making it more reactive towards dienophiles. This reactivity is crucial in forming cycloaddition products, which are valuable intermediates in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound without the ethoxy group.
1,3-Cyclohexadiene: A similar diene with a six-membered ring.
5-Methoxycyclopenta-1,3-diene: A compound with a methoxy group instead of an ethoxy group.
Uniqueness
5-Ethoxycyclopenta-1,3-diene is unique due to the presence of the ethoxy group, which alters its reactivity and physical properties compared to other cyclopentadiene derivatives. This makes it particularly useful in specific synthetic applications where the ethoxy group can participate in further chemical transformations.
Properties
CAS No. |
90125-26-1 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
5-ethoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C7H10O/c1-2-8-7-5-3-4-6-7/h3-7H,2H2,1H3 |
InChI Key |
CBMDEYLLUUQQHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)
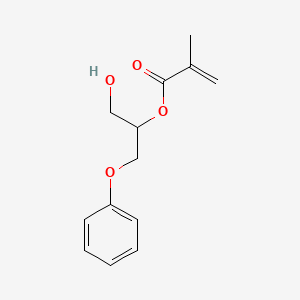
![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
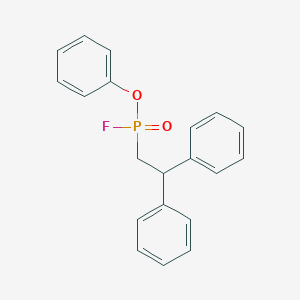
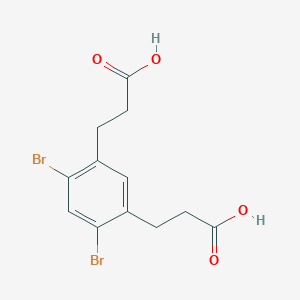
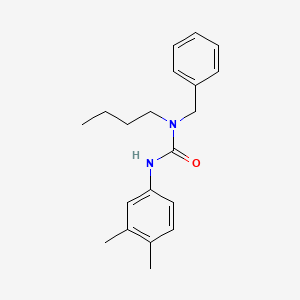
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
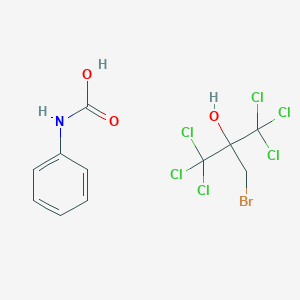
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)
